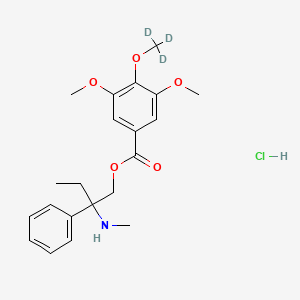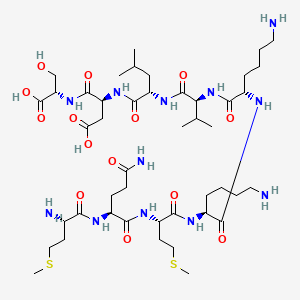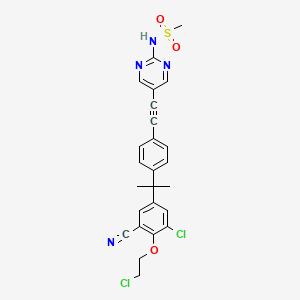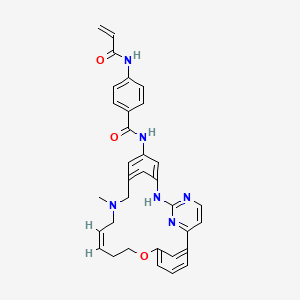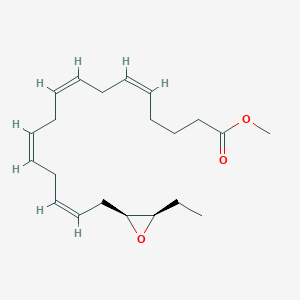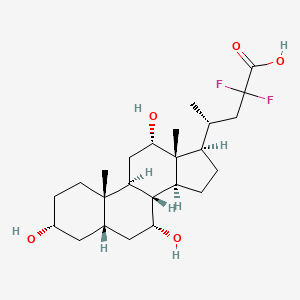
TGR5 agonist 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TGR5 agonist 4 is a compound that targets the Takeda G-protein-coupled receptor 5 (TGR5), a receptor that interacts with bile acids on cell surfaces. TGR5 has become a promising therapeutic target for various metabolic disorders, including type II diabetes, due to its ability to regulate energy expenditure and blood sugar levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TGR5 agonist 4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of triazole-based compounds, which are known for their TGR5 agonistic activity . The reaction conditions often include the use of dichloromethane as a solvent and acetyl chloride as a reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
TGR5 agonist 4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Applications De Recherche Scientifique
TGR5 agonist 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of G-protein-coupled receptors.
Industry: Used in the development of new drugs targeting TGR5 for various diseases.
Mécanisme D'action
TGR5 agonist 4 exerts its effects by binding to the TGR5 receptor, which is a member of the G-protein-coupled receptor superfamily. Upon activation, TGR5 induces the production of cyclic adenosine monophosphate (cAMP), which in turn activates various downstream signaling pathways, including nuclear factor κB (NF-κB), AKT, and extracellular signal-regulated kinases (ERK) . These pathways play crucial roles in regulating energy expenditure, glucose metabolism, and inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
6α-ethyl-23(S)-methyl-cholic acid (INT-777): A selective TGR5 agonist known for its ability to stimulate glucagon-like peptide-1 (GLP-1) secretion.
4-benzofuranyloxynicotinamide derivatives: Known for their selective activation of TGR5 and regulation of different signaling pathways.
Uniqueness
TGR5 agonist 4 is unique due to its high potency and selectivity for the TGR5 receptor. It has shown promising results in preclinical studies for its ability to regulate energy expenditure and glucose metabolism, making it a potential candidate for the treatment of metabolic disorders .
Propriétés
Formule moléculaire |
C24H38F2O5 |
|---|---|
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
(4R)-2,2-difluoro-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38F2O5/c1-12(11-24(25,26)21(30)31)15-4-5-16-20-17(10-19(29)23(15,16)3)22(2)7-6-14(27)8-13(22)9-18(20)28/h12-20,27-29H,4-11H2,1-3H3,(H,30,31)/t12-,13+,14-,15-,16+,17+,18-,19+,20+,22+,23-/m1/s1 |
Clé InChI |
BAAUSBFPCCBIKT-FHAGEWQDSA-N |
SMILES isomérique |
C[C@H](CC(C(=O)O)(F)F)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES canonique |
CC(CC(C(=O)O)(F)F)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12385422.png)
![6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12385424.png)
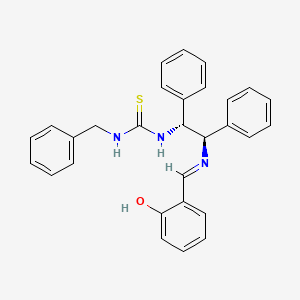

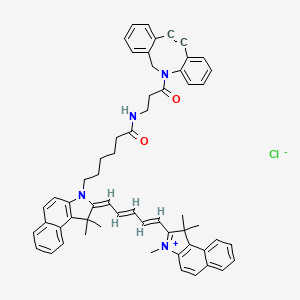
![(3,5-dibromo-4-hydroxyphenyl)-[4,5,6,7-tetradeuterio-2-[(1R)-1-hydroxyethyl]-1-benzofuran-3-yl]methanone](/img/structure/B12385447.png)
